1,3-Bis(5-bromopyridin-2-yl)urea
CAS No.:
Cat. No.: VC15863654
Molecular Formula: C11H8Br2N4O
Molecular Weight: 372.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8Br2N4O |
|---|---|
| Molecular Weight | 372.02 g/mol |
| IUPAC Name | 1,3-bis(5-bromopyridin-2-yl)urea |
| Standard InChI | InChI=1S/C11H8Br2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18) |
| Standard InChI Key | YSZWPYUJHMXMSV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1Br)NC(=O)NC2=NC=C(C=C2)Br |
Introduction
Chemical Properties and Structural Features
The compound’s structure comprises two 5-bromopyridine rings linked via a urea functional group (). The bromine atoms at the 5-position of each pyridine ring contribute to its electronic and steric properties, making it distinct from non-halogenated urea derivatives. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.02 g/mol |
| SMILES Notation | O=C(NC1=NC=C(Br)C=C1)NC2=NC=C(Br)C=C2 |
| Halogenation Pattern | Bromine at 5-position of pyridine |
| Hydrogen Bonding Capacity | Urea group enables strong interactions |
The bromine atoms enhance electrophilic reactivity, facilitating participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the urea group provides hydrogen-bonding sites for molecular recognition .
Synthetic Methodologies
Phosgene and Triphosgene-Based Routes
A common synthesis involves reacting 5-bromo-2-aminopyridine with phosgene or triphosgene () in the presence of a base such as triethylamine. This method yields symmetrical ureas via the intermediate formation of isocyanates . For example:
-
Step 1: 5-Bromo-2-aminopyridine reacts with triphosgene to generate an isocyanate intermediate.
-
Step 2: The intermediate undergoes nucleophilic attack by a second equivalent of 5-bromo-2-aminopyridine, forming the urea product.
Yields typically range from 60–85%, depending on reaction conditions .
Carbonyldiimidazole (CDI)-Mediated Synthesis
An alternative approach uses 1,1'-carbonyldiimidazole (CDI) as a phosgene substitute. CDI reacts with 5-bromo-2-aminopyridine in tetrahydrofuran (THF) to form the urea derivative in high yields (up to 98%) . This method avoids toxic phosgene gas and is preferred for laboratory-scale synthesis.
Structural Characterization
Spectroscopic Data
-
NMR: NMR spectra show characteristic peaks for pyridine protons (δ 7.5–8.5 ppm) and urea NH groups (δ 9.0–10.0 ppm) .
-
IR: Stretching vibrations at 1650–1700 cm (C=O) and 3300–3500 cm (N–H) confirm the urea moiety .
Biological Activity and Applications
Enzyme Inhibition
Urea derivatives are known inhibitors of soluble epoxide hydrolase (sEH) and matrix metalloproteinases (MMPs) . Molecular docking studies indicate that brominated ureas bind to MMP-2 and MMP-9 catalytic sites with scores comparable to clinical inhibitors .
Materials Science
In coordination polymers, urea ligands facilitate the formation of porous frameworks with applications in gas storage and catalysis . The bromine atoms in 1,3-bis(5-bromopyridin-2-yl)urea could further functionalize these materials via post-synthetic modifications.
Comparative Analysis with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume